ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate
Description
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate is a hydrazone derivative featuring an amino group, a (E)-configured hydrazono linkage, and a 2-nitrophenyl substituent. The amino group enhances nucleophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing reactivity and electronic properties.
Properties
IUPAC Name |
ethyl (2E)-2-amino-2-[(2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-2-18-10(15)9(11)13-12-7-5-3-4-6-8(7)14(16)17/h3-6,12H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZJJGJFUHJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate typically involves the reaction of ethyl 2-aminoacetate with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. Common reaction conditions include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The hydrazone moiety can undergo condensation reactions with carbonyl compounds to form hydrazones and hydrazides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, acetic acid, hydrochloric acid
Major Products Formed
Reduction: Ethyl 2-amino-2-[(E)-2-(2-aminophenyl)hydrazono]acetate
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: Hydrazones and hydrazides
Scientific Research Applications
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Reactivity and Stability
- The thiazolidinone moiety enhances stability, reflected in its high melting point (200–201°C) compared to the target compound .
- Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]-3-oxobutanoate The 3-oxobutanoate group introduces a ketone, enhancing electrophilicity. This contrasts with the amino group in the target compound, which may favor nucleophilic reactions .
- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate Chlorine substituents () increase electronegativity and hydrolytic stability but reduce solubility in polar solvents compared to the nitro group .
Solubility and Lipophilicity
- N-Hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)-hydrazono]-acetamide (5g) The hexyl chain () improves lipophilicity (logP ~2.5 estimated), enhancing membrane permeability, whereas the target compound’s amino group may increase aqueous solubility .
Spectroscopic and Analytical Data
Computational and ADMET Predictions
- Molecular Docking Analog 3c () shows strong binding to bacterial enzyme active sites, suggesting the target compound’s nitro and amino groups may similarly interact with biological targets .
Biological Activity
Ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate, a derivative of hydrazone, has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, antibacterial properties, and comparisons with similar compounds.
- Molecular Formula : CHNO
- CAS Number : 114098-35-0
- Molecular Weight : 252.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitrophenyl group can participate in electron transfer reactions, influencing enzyme activity.
- Covalent Bond Formation : The hydrazone moiety may form covalent bonds with nucleophilic sites on proteins, modulating their function.
Cytotoxic Activity
Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC values for different cell lines:
| Cell Line | IC (µg/mL) | Control (Vinblastine) (µg/mL) |
|---|---|---|
| HCT-116 | 13.5 | 2.34 |
| HEP-2 | 25.3 | 6.61 |
These values indicate that the compound exhibits moderate to high cytotoxicity, suggesting its potential as an anticancer agent .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. The following table presents the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 62.5 | 1.56 |
| Escherichia coli | 250 | 3.125 |
| Pseudomonas aeruginosa | 500 | Not specified |
These results indicate promising antibacterial activity, particularly against Gram-positive bacteria .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on this compound revealed that it induced apoptosis in HCT-116 and HEP-2 cells, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
- Antibacterial Efficacy : In another study, the compound was shown to exhibit significant antibacterial effects against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds indicated that modifications in the nitrophenyl group significantly affect biological activity, emphasizing the importance of this moiety in enhancing efficacy against cancer cells and bacteria .
Q & A
Q. Methodological
- Data collection : High-resolution (<1.0 Å) data minimizes refinement errors.
- Hydrogen placement : Use SHELXL’s AFIX constraints for NH groups and freely refine isotropic displacement parameters .
- Validation : Check for residual density near the hydrazone linkage, which may indicate disorder or tautomerism .
How do solvent and catalyst choices impact the regioselectivity of hydrazonoacetate reactions?
Q. Methodological
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
